molecular formula C11H10N2O B13822214 1-Prop-2-enylquinoxalin-2-one

1-Prop-2-enylquinoxalin-2-one

Katalognummer: B13822214
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: VEXVUYUEHGSYGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Prop-2-enylquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Prop-2-enylquinoxalin-2-one can be synthesized through several methods. One common approach involves the alkylation of quinoxalin-2-one with prop-2-enyl halides under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Prop-2-enylquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalin-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxalin-2-one derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Quinoxalin-2,3-dione derivatives.

    Reduction: Dihydroquinoxalin-2-one derivatives.

    Substitution: Various substituted quinoxalin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

1-Prop-2-enylquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Prop-2-enylquinoxalin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction and interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

    Quinoxalin-2-one: A closely related compound with similar biological activities.

    Dihydroquinoxalin-2-one: A reduced form with distinct chemical properties.

    Quinoxalin-2,3-dione: An oxidized derivative with unique reactivity.

Uniqueness: 1-Prop-2-enylquinoxalin-2-one stands out due to its specific structural features, which confer unique reactivity and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

1-prop-2-enylquinoxalin-2-one

InChI

InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h2-6,8H,1,7H2

InChI-Schlüssel

VEXVUYUEHGSYGR-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C2=CC=CC=C2N=CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.